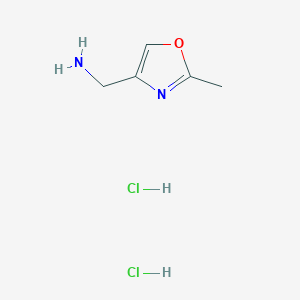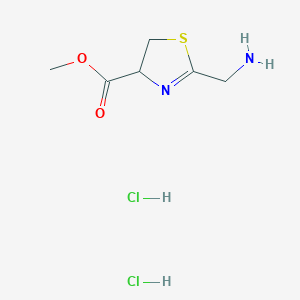
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans (abbreviated as R-(3R,4S)-1-Bz-3-(2-FP)-4-NP) is a nitropyrrolidine derivative that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is a chiral compound, meaning it has two stereoisomers, and is composed of a benzyl group, a nitropyrrolidine ring, and a two-fluorophenyl moiety. The compound was first synthesized in 2020, and since then has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP is not yet fully understood. However, it is believed that the compound binds to certain enzymes, hormones, and proteins, thereby inhibiting their binding to their substrates or receptors. Additionally, the compound is believed to modulate the activity of certain proteins, such as the transcription factor NF-κB, by binding to them and altering their structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP are not yet fully understood. However, the compound has been studied for its potential ability to inhibit the binding of certain enzymes, hormones, and proteins, as well as its ability to modulate the activity of certain proteins. Additionally, the compound has been studied for its potential ability to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments include its low cost, its high solubility in aqueous solutions, and its ability to inhibit the binding of certain enzymes, hormones, and proteins. Additionally, the compound has been studied for its potential ability to modulate the activity of certain proteins, such as the transcription factor NF-κB. The major limitation of using R-(3R,4S)-1-Bz-3-(2-FP)-4-NP in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for research on R-(3R,4S)-1-Bz-3-(2-FP)-4-NP include further investigation into its mechanism of action, its ability to inhibit the binding of certain enzymes, hormones, and proteins, and its ability to modulate the activity of certain proteins. Additionally, further research should be conducted to determine the compound’s ability to reduce inflammation and oxidative stress. Furthermore, research should be conducted to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, research should be conducted to determine the compound’s potential use in drug discovery and development.
Synthesemethoden
The synthesis of R-(3R,4S)-1-Bz-3-(2-FP)-4-NP involves a series of steps. First, the two-fluorophenyl moiety is synthesized using a Suzuki-Miyaura cross-coupling reaction. The nitropyrrolidine ring is then synthesized using a Palladium-catalyzed nitro-Mannich reaction. Finally, the benzyl group is added to the two-fluorophenyl moiety and the nitropyrrolidine ring using a Stille coupling reaction. The final product is then purified and characterized using NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
R-(3R,4S)-1-Bz-3-(2-FP)-4-NP has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. The compound has been investigated for its ability to inhibit the binding of certain enzymes, such as the serine protease factor Xa, to their substrates. Additionally, the compound has been studied for its ability to inhibit the binding of certain hormones, such as estradiol, to their receptors. Furthermore, the compound has been studied for its ability to modulate the activity of certain proteins, such as the transcription factor NF-κB.
Eigenschaften
IUPAC Name |
(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-9-5-4-8-14(16)15-11-19(12-17(15)20(21)22)10-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJNSUYFKBRNM-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3R,4S)-1-benzyl-3-(2-fluorophenyl)-4-nitropyrrolidine, trans | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)



![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


